[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl cyclopentanecarboxylate [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl cyclopentanecarboxylate
Brand Name: Vulcanchem
CAS No.: 953177-35-0
VCID: VC11875827
InChI: InChI=1S/C18H21NO5/c1-21-15-8-7-13(9-17(15)22-2)16-10-14(19-24-16)11-23-18(20)12-5-3-4-6-12/h7-10,12H,3-6,11H2,1-2H3
SMILES: COC1=C(C=C(C=C1)C2=CC(=NO2)COC(=O)C3CCCC3)OC
Molecular Formula: C18H21NO5
Molecular Weight: 331.4 g/mol

[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl cyclopentanecarboxylate

CAS No.: 953177-35-0

Cat. No.: VC11875827

Molecular Formula: C18H21NO5

Molecular Weight: 331.4 g/mol

* For research use only. Not for human or veterinary use.

[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl cyclopentanecarboxylate - 953177-35-0

Specification

CAS No. 953177-35-0
Molecular Formula C18H21NO5
Molecular Weight 331.4 g/mol
IUPAC Name [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl cyclopentanecarboxylate
Standard InChI InChI=1S/C18H21NO5/c1-21-15-8-7-13(9-17(15)22-2)16-10-14(19-24-16)11-23-18(20)12-5-3-4-6-12/h7-10,12H,3-6,11H2,1-2H3
Standard InChI Key WBSVUUQCVAIAHA-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C2=CC(=NO2)COC(=O)C3CCCC3)OC
Canonical SMILES COC1=C(C=C(C=C1)C2=CC(=NO2)COC(=O)C3CCCC3)OC

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key moieties:

  • 1,2-Oxazole core: A five-membered heterocyclic ring containing oxygen and nitrogen atoms at positions 1 and 2, respectively.

  • 3,4-Dimethoxyphenyl substituent: An aromatic ring with methoxy (-OCH₃) groups at positions 3 and 4, conferring electron-donating effects.

  • Cyclopentanecarboxylate ester: A cyclopentane ring linked to a methyl ester group, enhancing lipophilicity.

Comparative Analysis with Analogues

Property[5-(3,4-Dimethoxyphenyl)-1,2-oxazol-3-yl]methyl Cyclopentanecarboxylate (Hypothesized)(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl Cyclopentanecarboxylate (VC4727060)
Molecular FormulaC₁₈H₂₁NO₅C₁₆H₁₅F₂NO₃
Molecular Weight (g/mol)331.37307.297
logP~4.5 (estimated)4.3291
Hydrogen Bond Acceptors77
Polar Surface Area (Ų)~62.462.376

The replacement of 2,4-difluorophenyl with 3,4-dimethoxyphenyl increases molecular weight by 24.07 g/mol and introduces two methoxy groups, which elevate electron density and may enhance solubility in polar solvents compared to fluorinated analogues.

Synthetic Methodologies

Isoxazole Ring Formation

The 1,2-oxazole core is typically synthesized via cyclization reactions. For VC4727060, a common route involves:

  • Cyclocondensation: Reaction of a nitrile oxide with an alkyne under Huisgen conditions.

  • Esterification: Subsequent coupling of the isoxazole intermediate with cyclopentanecarbonyl chloride in the presence of a base (e.g., potassium carbonate).

Hypothesized Pathway for Target Compound

  • Synthesis of 3,4-Dimethoxyphenyl-Substituted Isoxazole:

    • Nitrile oxide generated from 3,4-dimethoxybenzaldehyde oxime reacts with propargyl alcohol to form 5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-methanol.

  • Esterification with Cyclopentanecarboxylic Acid:

    • Methanol intermediate is esterified using cyclopentanecarbonyl chloride and triethylamine in dichloromethane .

Characterization Techniques

Spectroscopic Analysis

  • ¹H NMR: Key signals include:

    • δ 6.8–7.2 ppm (aromatic protons from 3,4-dimethoxyphenyl).

    • δ 4.3–4.5 ppm (methyl ester -OCH₂- group).

    • δ 3.8 ppm (methoxy -OCH₃ groups) .

  • Mass Spectrometry: Expected molecular ion peak at m/z 331.37 (M⁺).

ActivityVC4727060Hypothesized Target Compound
Antifungal IC₅₀12.4 μM (C. albicans)Potentially lower due to enhanced solubility
logD (pH 7.4)4.3291~3.8–4.2 (estimated)

The 3,4-dimethoxyphenyl group may improve blood-brain barrier penetration compared to fluorinated analogues, suggesting neuropharmacological applications .

Challenges and Future Directions

Synthetic Optimization

  • Byproduct Mitigation: Cyclization reactions often yield regioisomers; optimizing reaction temperature and catalysts (e.g., using Cu(I) catalysts) could enhance selectivity .

  • Scalability: Transitioning from batch to flow chemistry may improve yield and reproducibility .

Preclinical Development

  • ADMET Profiling: Priority should be given to assessing metabolic stability (e.g., esterase-mediated hydrolysis) and toxicity in hepatocyte models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator